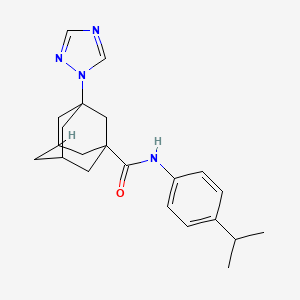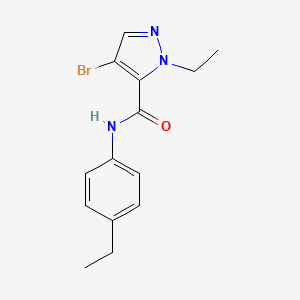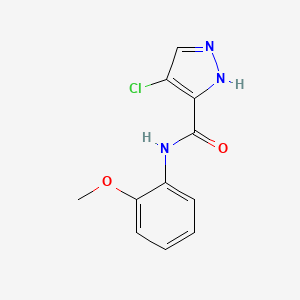![molecular formula C21H19ClN2O3 B4340967 N-(5-chloropyridin-2-yl)-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B4340967.png)
N-(5-chloropyridin-2-yl)-4-[(4-ethoxyphenoxy)methyl]benzamide
Overview
Description
N-(5-chloropyridin-2-yl)-4-[(4-ethoxyphenoxy)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom, and a benzamide moiety linked to an ethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4-[(4-ethoxyphenoxy)methyl]benzamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyridine Intermediate: Starting with 2-chloropyridine, various functionalization reactions such as halogenation or nitration can be employed to introduce the chlorine atom at the 5-position.
Coupling with Benzamide: The intermediate pyridine derivative can then be coupled with a benzamide derivative through amide bond formation, often using coupling reagents like EDCI or DCC.
Introduction of the Ethoxyphenoxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-[(4-ethoxyphenoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorine position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-[(4-ethoxyphenoxy)methyl]benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-pyridinyl)-4-[(4-methoxyphenoxy)methyl]benzamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(5-chloro-2-pyridinyl)-4-[(4-hydroxyphenoxy)methyl]benzamide: Contains a hydroxyl group instead of an ethoxy group.
Uniqueness
N-(5-chloropyridin-2-yl)-4-[(4-ethoxyphenoxy)methyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethoxy group, for example, might influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-[(4-ethoxyphenoxy)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-2-26-18-8-10-19(11-9-18)27-14-15-3-5-16(6-4-15)21(25)24-20-12-7-17(22)13-23-20/h3-13H,2,14H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRORGTZARQSXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-BENZYLPIPERAZINO){5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B4340908.png)
![1-{5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4340918.png)
![methyl [(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]carbamate](/img/structure/B4340925.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4340932.png)
![2-amino-4-(3-nitrophenyl)-5-oxo-7-phenyl-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4340936.png)
![2-[2-(1-methyl-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4340952.png)
![3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4340966.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3-dihydro-1H-inden-5-yl)benzamide](/img/structure/B4340976.png)
![N-(2-ADAMANTYL)-3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B4340982.png)

![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclooctylbenzamide](/img/structure/B4340991.png)
